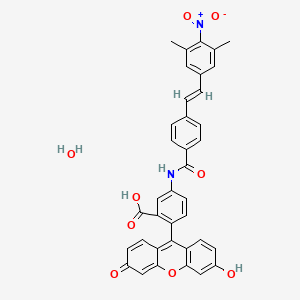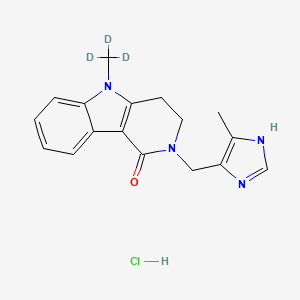
Alfacalcidol-D6
Vue d'ensemble
Description
Alfacalcidol-D6 is the deuterium labeled Alfacalcidol . Alfacalcidol is a non-selective Vitamin D Receptor (VDR) activator .
Synthesis Analysis
The synthesis of Alfacalcidol-D6 involves the use of peroxygenase from Agrocybe aegerita (AaeUPO) as a catalyst to hydroxylate the C-H bond at the C-25 position of alfacalcidol . This enzymatic reaction yields the product in a single step with excellent selectivity . The reaction yields 80.3% product formation with a turnover number up to 4000 .Molecular Structure Analysis
Alfacalcidol, or 1-alpha-hydroxycholecalciferol or 1-alpha-hydroxyvitamin D3, is a non-endogenous analogue of vitamin D . It has been 30 years since 1,25-dihydroxy vitamin D3, the final active product of vitamin D3, was discovered and its chemical structure identified .Chemical Reactions Analysis
The analysis of the content of alfacalcidol tablets dissolution faces challenges due to the low amount of alfacalcidol in each tablet and the low ionization efficacy of the compound with electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) . After alfacalcidol dissolution solution is extracted with dichloromethane to remove surfactant and inorganic salts, alfacalcidol is then derivatized via a Cookson reagent, 4-phenyl-1, 2, 4-triazoline-3, 5-dione (PTAD), under ambient conditions .Physical And Chemical Properties Analysis
Alfacalcidol-D6 has a molecular weight of 400.64 g/mol . It is a solid substance with a solubility of 80 mg/mL in DMSO .Applications De Recherche Scientifique
1. Treatment of Secondary Hyperparathyroidism
Alfacalcidol, a vitamin D analog, is used for treating secondary hyperparathyroidism in patients with chronic kidney disease. It has shown effectiveness in maintaining calcium and phosphorus levels within the desired range while suppressing secondary hyperparathyroidism in hemodialysis patients (Hansen et al., 2011).
2. Synthesis for Antiosteoporosis Treatment
Alfacalcidol has been synthesized through a modified method involving a photochemical transformation of 1α-5,6-trans-Vitamin D3, which improves overall yield and offers a practical approach for its production. This is particularly significant for its application in treating osteoporosis (Ding et al., 2013).
3. Use in Chronic Kidney Disease-Related Bone Disease
Alfacalcidol's ability to not require enzymatic activation by the kidneys makes it suitable for treating bone and mineral balance abnormalities in chronic kidney disease. This includes its use in chronic-kidney disease (CKD) related bone disease and secondary hyperparathyroidism (Vervloet, 2014).
4. Preservation of Beta Cell Function in Type 1 Diabetes
A randomized placebo-controlled study showed that alfacalcidol can preserve beta cell function in children with newly diagnosed type 1 diabetes, particularly showing a stronger effect in males (Ataie-Jafari et al., 2013).
5. Improvement of Insulin Resistance in Obesity
Alfacalcidol treatment in obese subjects indicated potential improvement in insulin resistance and inflammatory state, enhancing gene expressions related to glucose homeostasis pathways (Mirzaei et al., 2014).
6. Allergic Asthma Management
Alfacalcidol showed anti-inflammatory and anti-remodeling effects in allergic asthma, suggesting its beneficial role in asthma management. It was superior to prednisolone regarding the anti-remodeling effect (Abd-Elsattar et al., 2020).
Mécanisme D'action
Alfacalcidol is activated by the enzyme 25-hydroxylase in the liver to mediate its effects in the body, most importantly, the kidneys and bones . The pharmacological actions of alfacalcidol are prolonged than vitamin D because a negative feedback mechanism regulates the final activation step of vitamin D in the kidneys .
Safety and Hazards
Alfacalcidol-D6 is classified as Acute toxicity, Oral (Category 1), H300 . It is fatal if swallowed, in contact with skin, or if inhaled . Precautionary measures include not breathing dust/fume/gas/mist/vapours/spray, washing hands, forearms, and face thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection/hearing protection, and wearing respiratory protection .
Propriétés
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHCOWSQAMBJIW-VLUFQIGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alfacalcidol-D6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B1139263.png)